4-methoxy-N,N,3-trimethylbenzamide
Description
4-Methoxy-N,N,3-trimethylbenzamide (CAS 6274-22-2) is a benzamide derivative featuring a methoxy group at the para-position (C4) of the benzene ring and two methyl groups on the amide nitrogen (N,N-dimethyl), along with an additional methyl substituent at the meta-position (C3) of the aromatic ring. The compound is synthesized via reactions involving 3-methylbenzoyl chloride or 3-methylbenzoic acid with appropriate amines, as exemplified in , where it is isolated as a hydrochloride salt . Its structural uniqueness lies in the combination of electron-donating methoxy and methyl groups, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-methoxy-N,N,3-trimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-7-9(11(13)12(2)3)5-6-10(8)14-4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHMQDFETRIVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-methoxy-N,N,3-trimethylbenzamide with structurally analogous benzamide derivatives, emphasizing substituent effects, synthesis routes, and biological activities:
Key Structural and Functional Insights
Methoxy groups (e.g., in and ) increase electron density on the aromatic ring, which may influence binding to receptors via π-π interactions. However, excessive methoxy substitution (e.g., 3,4,5-trimethoxy in ) could reduce solubility .
Synthetic Yields and Routes: The highest yield (88%) is reported for 4-Methoxy-N-(3,4,5-trimethoxyphenyl)benzamide, synthesized via straightforward amide coupling .
Biological Activities :
- While this compound shows α1-adrenergic antagonism , other analogs (e.g., Picotamide in ) exhibit thromboxane A2 modulation, illustrating the pharmacological diversity of benzamide derivatives .
- Thiazole-containing derivatives (–8) are structurally tailored for metal coordination, suggesting applications in catalysis or chelation therapy .
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